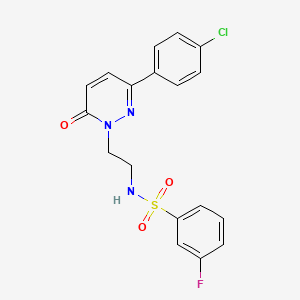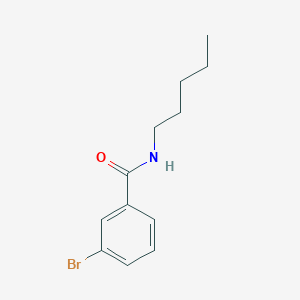
3-bromo-N-pentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-pentylbenzamide is a chemical compound with the empirical formula C12H16BrNO. It has a molecular weight of 270.17 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(NCCCCC)C1=CC(Br)=CC=C1 . This indicates that the molecule consists of a benzamide group with a bromine atom at the 3-position and a pentyl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
This compound is a solid substance . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound in the retrieved data.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The use of bromine-containing compounds in organic synthesis is well-documented, with bromine serving as a versatile reagent for various transformations. For example, the study on TBAB-mediated radical 6-endo-trig ortho-cyclization demonstrates the utility of bromine in synthesizing complex heterocyclic structures, such as 3-bromo-1,2-dihydroquinoline derivatives, through innovative synthetic pathways (Yang et al., 2019). Such methodologies could be applicable in exploring the reactivity and synthesis potential of 3-bromo-N-pentylbenzamide.
Anticancer Research
Brominated compounds have also been explored for their potential in anticancer research. 3-Bromopyruvate (3BP) , a brominated pyruvate derivative, is a potent anticancer agent that targets cancer cell metabolism. It's known for its ability to inhibit glycolysis and mitochondrial oxidative phosphorylation in cancer cells, demonstrating broad action against multiple cancer types (Azevedo-Silva et al., 2016). Research into this compound could explore similar metabolic targets, investigating its potential as a novel anticancer compound.
Environmental and Microbial Applications
Brominated aromatic compounds have been studied for their environmental impact and microbial interactions. The metabolism of bromoxynil , a brominated herbicide, by Klebsiella pneumoniae demonstrates the capability of microbial systems to degrade brominated organic pollutants, transforming them into less harmful substances (McBride et al., 1986). Investigating the environmental fate and biodegradability of this compound could provide insights into its ecological impact and potential for bioremediation.
Material Science and Photovoltaics
In material science, brominated compounds have been used to modify the properties of semiconducting polymers. For instance, 4-bromoanisole serves as a processing additive to control morphology and crystallization in semiconducting polymer blends, affecting the efficiency of organic photovoltaic devices (Liu et al., 2012). Research into this compound could explore its utility in modifying polymer properties for applications in electronics and energy.
Propiedades
IUPAC Name |
3-bromo-N-pentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-2-3-4-8-14-12(15)10-6-5-7-11(13)9-10/h5-7,9H,2-4,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZVKLBFHUYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

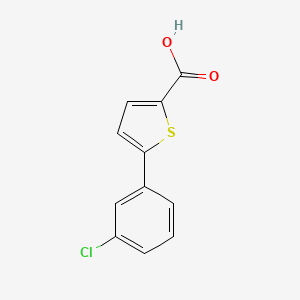
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2742789.png)
![17-[(3,4-Dichlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2742792.png)
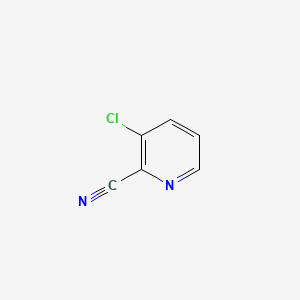
![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)
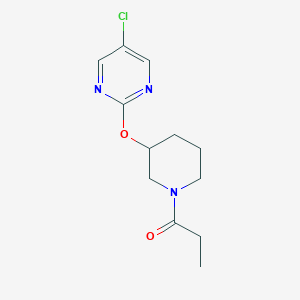
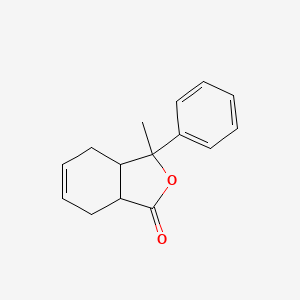
![4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742800.png)

![Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2742803.png)
![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)
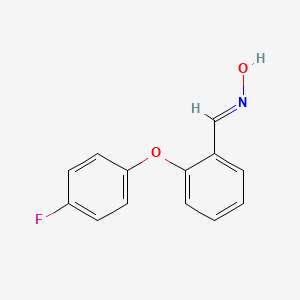
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)
